molecular formula C68H99N3O32 B13388984 4-O-[3-hydroxy-2,2-dimethyl-4-[(5-methyl-2-methylidene-1,3-dioxol-4-yl)methoxy]-4-oxobutyl] 1-O-methyl but-2-enedioate;4-O-[3-hydroxy-2,2-dimethyl-4-(2-methylpropanoyloxymethoxy)-4-oxobutyl] 1-O-methyl but-2-enedioate;4-O-[3-hydroxy-2,2-dimethyl-4-oxo-4-(2-piperidin-1-ylethoxy)butyl] 1-O-methyl but-2-enedioate;4-O-[3-hydroxy-4-(3-imidazol-1-ylpropoxy)-2,2-dimethyl-4-oxobutyl] 1-O-methyl but-2-enedioate CAS No. 9025-49-4

4-O-[3-hydroxy-2,2-dimethyl-4-[(5-methyl-2-methylidene-1,3-dioxol-4-yl)methoxy]-4-oxobutyl] 1-O-methyl but-2-enedioate;4-O-[3-hydroxy-2,2-dimethyl-4-(2-methylpropanoyloxymethoxy)-4-oxobutyl] 1-O-methyl but-2-enedioate;4-O-[3-hydroxy-2,2-dimethyl-4-oxo-4-(2-piperidin-1-ylethoxy)butyl] 1-O-methyl but-2-enedioate;4-O-[3-hydroxy-4-(3-imidazol-1-ylpropoxy)-2,2-dimethyl-4-oxobutyl] 1-O-methyl but-2-enedioate

Cat. No.: B13388984
CAS No.: 9025-49-4
M. Wt: 1470.5 g/mol
InChI Key: RUWHAENIXFIHPU-UHFFFAOYSA-N
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Description

The compound “4-O-[3-hydroxy-2,2-dimethyl-4-[(5-methyl-2-methylidene-1,3-dioxol-4-yl)methoxy]-4-oxobutyl] 1-O-methyl but-2-enedioate; 4-O-[3-hydroxy-2,2-dimethyl-4-(2-methylpropanoyloxymethoxy)-4-oxobutyl] 1-O-methyl but-2-enedioate; 4-O-[3-hydroxy-2,2-dimethyl-4-oxo-4-(2-piperidin-1-ylethoxy)butyl] 1-O-methyl but-2-enedioate; 4-O-[3-hydroxy-4-(3-imidazol-1-ylpropoxy)-2,2-dimethyl-4-oxobutyl] 1-O-methyl but-2-enedioate” is a complex organic molecule with multiple functional groups This compound is notable for its diverse chemical structure, which includes hydroxy, dimethyl, dioxol, oxo, methoxy, and imidazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each targeting the introduction of specific functional groups. The general synthetic route includes:

    Formation of the core structure: This involves the construction of the but-2-enedioate backbone through esterification reactions.

    Introduction of hydroxy and dimethyl groups: These groups are typically introduced via selective hydroxylation and methylation reactions.

    Addition of dioxol and methoxy groups: These groups are incorporated through etherification and acetal formation reactions.

    Incorporation of imidazolyl and piperidinyl groups: These heterocyclic groups are added using nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch or continuous flow processes. Key considerations include:

    Reaction optimization: Ensuring high yield and purity through controlled reaction conditions (temperature, pressure, pH).

    Catalysis: Using appropriate catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of oxo groups to hydroxy groups.

    Substitution: Nucleophilic substitution at the methoxy and imidazolyl positions.

    Hydrolysis: Cleavage of ester bonds to form carboxylic acids and alcohols.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

    Hydrolyzing agents: Aqueous acids or bases.

Major Products

    Oxidation: Formation of diketones and carboxylic acids.

    Reduction: Formation of alcohols and diols.

    Substitution: Formation of substituted imidazoles and ethers.

    Hydrolysis: Formation of carboxylic acids and alcohols.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Biochemical studies: Used to study enzyme-substrate interactions and metabolic pathways.

Medicine

    Drug development: Potential use in the development of new therapeutic agents due to its diverse functional groups.

Industry

    Material science: Used in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. The hydroxy and oxo groups can form hydrogen bonds with biological molecules, while the imidazolyl and piperidinyl groups can interact with enzyme active sites. These interactions can modulate enzyme activity and influence biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The compound’s unique combination of functional groups (hydroxy, dimethyl, dioxol, oxo, methoxy, imidazolyl) sets it apart from similar compounds

Properties

CAS No.

9025-49-4

Molecular Formula

C68H99N3O32

Molecular Weight

1470.5 g/mol

IUPAC Name

4-O-[3-hydroxy-2,2-dimethyl-4-[(5-methyl-2-methylidene-1,3-dioxol-4-yl)methoxy]-4-oxobutyl] 1-O-methyl but-2-enedioate;4-O-[3-hydroxy-2,2-dimethyl-4-(2-methylpropanoyloxymethoxy)-4-oxobutyl] 1-O-methyl but-2-enedioate;4-O-[3-hydroxy-2,2-dimethyl-4-oxo-4-(2-piperidin-1-ylethoxy)butyl] 1-O-methyl but-2-enedioate;4-O-[3-hydroxy-4-(3-imidazol-1-ylpropoxy)-2,2-dimethyl-4-oxobutyl] 1-O-methyl but-2-enedioate

InChI

InChI=1S/C18H29NO7.C17H24N2O7.C17H22O9.C16H24O9/c1-18(2,13-26-15(21)8-7-14(20)24-3)16(22)17(23)25-12-11-19-9-5-4-6-10-19;1-17(2,11-26-14(21)6-5-13(20)24-3)15(22)16(23)25-10-4-8-19-9-7-18-12-19;1-10-12(26-11(2)25-10)8-23-16(21)15(20)17(3,4)9-24-14(19)7-6-13(18)22-5;1-10(2)14(20)24-9-25-15(21)13(19)16(3,4)8-23-12(18)7-6-11(17)22-5/h7-8,16,22H,4-6,9-13H2,1-3H3;5-7,9,12,15,22H,4,8,10-11H2,1-3H3;6-7,15,20H,2,8-9H2,1,3-5H3;6-7,10,13,19H,8-9H2,1-5H3

InChI Key

RUWHAENIXFIHPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=C)O1)COC(=O)C(C(C)(C)COC(=O)C=CC(=O)OC)O.CC(C)C(=O)OCOC(=O)C(C(C)(C)COC(=O)C=CC(=O)OC)O.CC(C)(COC(=O)C=CC(=O)OC)C(C(=O)OCCCN1C=CN=C1)O.CC(C)(COC(=O)C=CC(=O)OC)C(C(=O)OCCN1CCCCC1)O

Origin of Product

United States

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